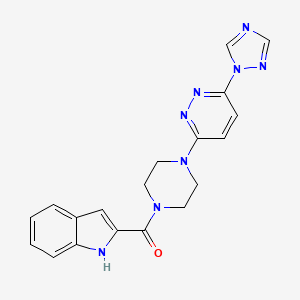

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that both indole and triazole derivatives can bind with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It’s known that indole and triazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that indole and triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

生化学分析

Biochemical Properties

Compounds containing 1,2,4-triazole rings have been shown to exhibit a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities . The presence of the 1,2,4-triazole ring in this compound suggests that it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Cellular Effects

Some compounds containing 1,2,4-triazole rings have been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

生物活性

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone represents a novel hybrid molecule combining a triazole moiety with piperazine and indole structures. This combination has been explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O4 with a molecular weight of approximately 423.43 g/mol. The structural complexity derived from the triazole and indole components suggests a multifaceted mechanism of action, which may enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N7O4 |

| Molecular Weight | 423.43 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles have shown effectiveness against various pathogens, including bacteria and fungi. For instance, triazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for related compounds .

Anticancer Properties

The indole structure is known for its anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The combination with the triazole moiety potentially enhances these effects, making this compound a candidate for further investigation in cancer therapeutics.

Case Studies

In a recent study focused on synthesizing novel triazole derivatives, several compounds were evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for pathogen survival.

- DNA Interaction : Indoles can intercalate into DNA, disrupting replication and transcription processes.

- Cell Signaling Pathways : Both triazoles and indoles can modulate signaling pathways involved in cell survival and proliferation.

Pharmacological Profile

The pharmacological profile of this compound suggests it could serve as a lead compound in drug development due to its dual action against microbial infections and cancer cells.

Table 2: Summary of Biological Activities

科学的研究の応用

Anticancer Applications

Research indicates that compounds similar to this one exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (BT-474), with an IC50 value of 0.99 μM. The mechanisms involved include:

- Inhibition of Tubulin Polymerization : Disrupts microtubule formation crucial for cell division.

- Induction of Apoptosis : Mediated through caspases and mitochondrial dysfunction pathways.

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of related compounds on cancer cell lines using MTT assays. Results indicated significant apoptosis in BT-474 cells, confirmed by flow cytometry analysis showing increased sub-G1 populations indicative of cell death.

| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against various bacterial strains. Research suggests that the triazole and pyridazine components contribute to this effect by inhibiting ergosterol biosynthesis in fungal cells, leading to cell death.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. Specific substitutions on the pyridazine ring were found to enhance antibacterial activity, providing insights into structure-activity relationships.

| Biological Activity | IC50 Value (μM) | Organism | Mechanism |

|---|---|---|---|

| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |

特性

IUPAC Name |

1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8O/c28-19(16-11-14-3-1-2-4-15(14)22-16)26-9-7-25(8-10-26)17-5-6-18(24-23-17)27-13-20-12-21-27/h1-6,11-13,22H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMLDIMNLKTBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。